molecular formula C5H9NO2 B8750783 (R)-3-Hydroxy-1-methylpyrrolidin-2-one

(R)-3-Hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B8750783
M. Wt: 115.13 g/mol
InChI Key: ZHQJIJUMPYNVAZ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Hydroxy-1-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidinone ring with a hydroxyl group at the third position and a methyl group at the first position. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Hydroxy-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a 1,3-dipolar cycloaddition reaction. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can react with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and catalytic hydrogenation to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and catalytic hydrogenation are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3R)-3-Hydroxy-1-methylpyrrolidin-2-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (R)-3-Hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .

Comparison with Similar Compounds

Uniqueness: (3R)-3-Hydroxy-1-methylpyrrolidin-2-one is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role as an intermediate in the synthesis of bioactive molecules highlight its importance in various fields of research and industry.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3R)-3-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1

InChI Key

ZHQJIJUMPYNVAZ-SCSAIBSYSA-N

Isomeric SMILES

CN1CC[C@H](C1=O)O

SMILES

CN1CCC(C1=O)O

Canonical SMILES

CN1CCC(C1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

There is also provided by this invention a method for preparation of 3-hydroxy-N-methylpyrrolidone which comprises conversion of delta-butyrolactone to methyl-2,4-dibromobutyrate, conversion of the methyl-2,4-dibromobutyrate to N-methyl-2,4-dibromobutyramide, ring closure of the N-methyl-2,4-dibromobutyramide to form 3-bromo-N-methyl-2-pyrrolidone, and conversion of the 3-bromo-N-methyl-2-pyrrolidone to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with alkali metal carbonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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